molecular formula C14H14FN3O B2659117 N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415462-44-9

N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide

Cat. No. B2659117
CAS RN: 2415462-44-9
M. Wt: 259.284
InChI Key: GQNOXMXBWDAVAC-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as FM-381, is a small molecule compound that has been developed as a potential treatment for cancer. It belongs to the class of pyrimidine-based compounds that have been shown to have anti-tumor activity in preclinical studies.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of a protein called MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which is a key player in the regulation of cell growth and division. By inhibiting MDM2, N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide can increase the levels of p53 in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth and metastasis. In addition, N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have minimal toxicity in normal cells, indicating that it may have a favorable safety profile.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide in lab experiments is its potent anti-tumor activity. This makes it a useful tool for studying the mechanisms of cancer cell growth and division, as well as for testing the efficacy of other anti-cancer agents. However, one limitation of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are a number of potential future directions for the development of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. One possibility is to explore its use in combination with other anti-cancer agents, in order to enhance its therapeutic efficacy. Another direction is to investigate its potential as a treatment for specific cancer types, such as breast or lung cancer. Finally, further research is needed to fully elucidate the mechanism of action of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis of N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide involves a multi-step process that starts with the reaction of 5-fluoro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5,6-dimethylpyrimidine-4-amine in the presence of a base to give N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide. The overall yield of the synthesis is around 40%, and the purity of the compound is greater than 95%.

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity in a variety of cancer types, including breast, lung, colon, and pancreatic cancer. In addition, N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have synergistic effects when combined with other anti-cancer agents, such as paclitaxel and gemcitabine.

properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-8-4-5-11(15)6-12(8)18-14(19)13-9(2)10(3)16-7-17-13/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNOXMXBWDAVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=NC=NC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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